Cas no 344904-57-0 (5-(Benzyloxy)-1-nitrosoindoline)

5-(Benzyloxy)-1-nitrosoindoline is a nitroso-substituted indoline derivative with potential applications in organic synthesis and pharmaceutical research. The benzyloxy group at the 5-position enhances solubility and reactivity, facilitating further functionalization. The nitroso moiety introduces electrophilic character, making it a versatile intermediate for constructing N-heterocycles or serving as a precursor in nitrosation reactions. Its stable crystalline form ensures consistent handling and storage. This compound is particularly valuable in medicinal chemistry for exploring bioactive indoline scaffolds. High purity and well-defined structural properties make it suitable for precise synthetic applications, including the development of novel pharmacophores or catalytic studies.
5-(Benzyloxy)-1-nitrosoindoline structure
344904-57-0 structure
Product name:5-(Benzyloxy)-1-nitrosoindoline
CAS No:344904-57-0
MF:C15H14N2O2
MW:254.283863544464
CID:1081726
PubChem ID:71748469

5-(Benzyloxy)-1-nitrosoindoline Chemical and Physical Properties

Names and Identifiers

    • 5-(Benzyloxy)-1-nitrosoindoline
    • 1-nitroso-5-phenylmethoxy-2,3-dihydroindole
    • 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole
    • DB-368085
    • SB64110
    • AKOS022176000
    • 344904-57-0
    • D84310
    • DTXSID40857570
    • Inchi: InChI=1S/C15H14N2O2/c18-16-17-9-8-13-10-14(6-7-15(13)17)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
    • InChI Key: GITLZWGJGRDMDU-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=CC=C3C(=C2)CCN3N=O

Computed Properties

  • Exact Mass: 254.10600
  • Monoisotopic Mass: 254.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.9Ų

Experimental Properties

  • PSA: 41.90000
  • LogP: 3.37450

5-(Benzyloxy)-1-nitrosoindoline Security Information

5-(Benzyloxy)-1-nitrosoindoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Benzyloxy)-1-nitrosoindoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM373834-250mg
5-(Benzyloxy)-1-nitrosoindoline
344904-57-0 95%+
250mg
$172 2023-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B900263-250mg
5-(Benzyloxy)-1-nitrosoindoline
344904-57-0 ≥95%
250mg
1,579.50 2021-05-17

Additional information on 5-(Benzyloxy)-1-nitrosoindoline

5-(Benzyloxy)-1-nitrosoindoline: An Overview of a Promising Compound (CAS No. 344904-57-0)

5-(Benzyloxy)-1-nitrosoindoline (CAS No. 344904-57-0) is a unique and intriguing compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, characterized by its distinct chemical structure and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and potential applications.

The chemical structure of 5-(Benzyloxy)-1-nitrosoindoline is noteworthy for its indoline core, which is a six-membered ring fused to a five-membered nitrogen-containing ring, and the presence of a benzyloxy group and a nitroso functional group. The benzyloxy substituent at the 5-position and the nitroso group at the 1-position confer specific chemical and biological properties to this molecule.

Recent research has highlighted the potential of 5-(Benzyloxy)-1-nitrosoindoline in various therapeutic areas. One of the most promising applications is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects, potentially due to its ability to modulate oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(Benzyloxy)-1-nitrosoindoline can effectively reduce oxidative damage in neuronal cells, thereby protecting them from apoptosis.

In addition to its neuroprotective properties, 5-(Benzyloxy)-1-nitrosoindoline has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many diseases, including arthritis and cardiovascular disorders. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for anti-inflammatory therapies.

The pharmacological profile of 5-(Benzyloxy)-1-nitrosoindoline is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for compounds targeting central nervous system (CNS) disorders, as many drugs fail to reach their intended targets due to poor BBB permeability. A study published in the Journal of Pharmaceutical Sciences reported that 5-(Benzyloxy)-1-nitrosoindoline exhibits favorable BBB penetration, which could be attributed to its lipophilic nature and molecular size.

Beyond its therapeutic applications, 5-(Benzyloxy)-1-nitrosoindoline has also been explored for its potential as a research tool. Its unique chemical structure makes it an excellent candidate for studying various biological processes. For example, researchers at Harvard University have used this compound to investigate the mechanisms underlying oxidative stress in cellular models of Parkinson's disease. The results from these studies have provided valuable insights into the pathogenesis of neurodegenerative disorders and have opened new avenues for therapeutic intervention.

The synthesis of 5-(Benzyloxy)-1-nitrosoindoline has been optimized through various methods, including classical organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. These advancements have made it possible to produce this compound on a larger scale, facilitating both academic research and industrial applications. A recent paper in the Tetrahedron Letters detailed an efficient synthetic route that yields high purity and yield of 5-(Benzyloxy)-1-nitrosoindoline, making it more accessible for further studies.

In conclusion, 5-(Benzyloxy)-1-nitrosoindoline (CAS No. 344904-57-0) is a multifaceted compound with significant potential in both therapeutic and research contexts. Its unique chemical structure confers a range of biological activities, including neuroprotective and anti-inflammatory effects. Ongoing research continues to uncover new applications for this compound, solidifying its importance in the fields of chemistry, biology, and pharmacology.

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